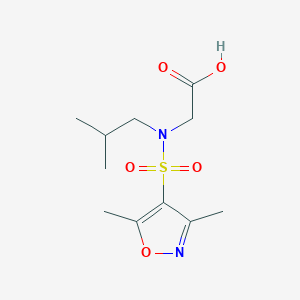![molecular formula C16H12F3NO3S B2910570 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid CAS No. 450385-28-1](/img/structure/B2910570.png)
2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid, also known as TFMSA, is a chemical compound that has been studied extensively for its potential use in scientific research. TFMSA is a sulfhydryl-reactive compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mécanisme D'action
2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid works by reacting with sulfhydryl groups on proteins, which can lead to changes in protein structure and function. This can result in the inhibition of enzymatic activity or the activation of signaling pathways, depending on the specific protein target.
Biochemical and Physiological Effects:
2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the activation of protein kinase C, and the modulation of cellular redox status. These effects have been studied in a variety of cell types and organisms, and have potential implications for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid is its specificity for sulfhydryl-containing proteins, which allows for targeted inhibition or activation of specific proteins or signaling pathways. However, this specificity can also be a limitation, as 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid may not be effective against proteins that do not contain sulfhydryl groups. Additionally, the reactivity of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid with sulfhydryl groups can make it difficult to use in certain experimental settings, such as in vivo studies where off-target effects may occur.
Orientations Futures
There are numerous future directions for research on 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid, including studies of its effects on specific signaling pathways and disease models, as well as the development of more specific and potent sulfhydryl-reactive compounds. Additionally, the use of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid in combination with other compounds or therapies may have potential for improving treatment outcomes in a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid involves the reaction of 2-bromo-2'-nitroacetophenone with 2-(trifluoromethyl)aniline, followed by reduction with sodium dithionite and treatment with thiourea to yield the final product. This method has been optimized for high yield and purity, and has been used in numerous studies of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid.
Applications De Recherche Scientifique
2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and cellular signaling pathways. 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid is a potent inhibitor of sulfhydryl-containing enzymes, and has been shown to be effective in the study of redox-sensitive proteins and signaling pathways.
Propriétés
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S/c17-16(18,19)11-6-2-3-7-12(11)20-14(21)9-24-13-8-4-1-5-10(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOUZDOOJSGOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)

![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)


![2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one](/img/structure/B2910506.png)

![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)
